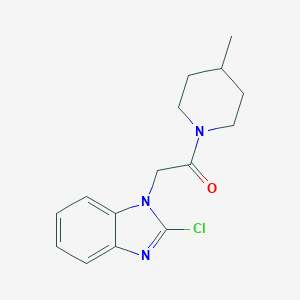![molecular formula C17H26N2O3 B262649 N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)
N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s, and since then, it has been the subject of numerous scientific investigations.
Applications De Recherche Scientifique
N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications is in the treatment of pulmonary hypertension, a condition characterized by increased blood pressure in the pulmonary arteries. N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 has been shown to be a potent vasodilator, meaning that it can relax the smooth muscles in the walls of blood vessels, thereby reducing blood pressure. This effect is mediated by the activation of the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation.
Mécanisme D'action
N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 works by activating sGC, which is a key enzyme in the nitric oxide (NO) signaling pathway. NO is a gas molecule that is produced by the endothelial cells lining the blood vessels and acts as a potent vasodilator. When NO binds to sGC, it stimulates the production of cGMP, which in turn leads to the relaxation of the smooth muscles in the blood vessel walls. N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 mimics the effects of NO by directly binding to sGC and stimulating the production of cGMP.
Biochemical and Physiological Effects:
N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 has several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory activity. Vasodilation is the most well-studied effect of N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 and is mediated by the activation of sGC and the subsequent production of cGMP. Inhibition of platelet aggregation is another important effect of N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272, which may have implications for the treatment of cardiovascular diseases. Anti-inflammatory activity has also been reported, although the mechanisms underlying this effect are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 has several advantages for lab experiments, including its potency, selectivity, and stability. It is a potent activator of sGC, meaning that it can produce a robust response even at low concentrations. It is also highly selective for sGC, meaning that it does not interact with other enzymes or receptors in the body. Finally, it is stable and can be stored for long periods without degradation. However, there are also some limitations to using N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 in lab experiments. For example, it is relatively expensive and may not be readily available in some research settings.
Orientations Futures
There are several future directions for research on N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272. One area of interest is the development of new therapeutics based on the structure of N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272. For example, several analogs of N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 have been synthesized and tested for their activity in vitro and in vivo. Another area of interest is the elucidation of the molecular mechanisms underlying the anti-inflammatory effects of N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272. Finally, there is ongoing research into the therapeutic potential of N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 in other disease states, such as cancer and diabetes.
Conclusion:
N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent activator of sGC and has been shown to have vasodilatory, antiplatelet, and anti-inflammatory effects. Although there are some limitations to using N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 in lab experiments, it remains a promising compound for the development of new therapeutics. Future research on N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 will likely focus on the development of new analogs, the elucidation of its molecular mechanisms, and its potential therapeutic applications in other disease states.
Méthodes De Synthèse
The synthesis of N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide 41-2272 involves several steps, starting with the reaction of 2,6-dimethoxyphenol with tert-butyl chloroacetate to form 2-tert-butyl-6-methoxyphenylacetate. This compound is then reacted with cyclopropylamine to form the intermediate N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide, which is subsequently purified and isolated.
Propriétés
Nom du produit |
N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide |
|---|---|
Formule moléculaire |
C17H26N2O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-tert-butyl-2-[2-[(cyclopropylamino)methyl]-6-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)19-15(20)11-22-16-12(10-18-13-8-9-13)6-5-7-14(16)21-4/h5-7,13,18H,8-11H2,1-4H3,(H,19,20) |
Clé InChI |
VNXVHWBIFDRFQS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=CC=C1OC)CNC2CC2 |
SMILES canonique |
CC(C)(C)NC(=O)COC1=C(C=CC=C1OC)CNC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)



![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)





![N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B262598.png)
